1,3,4-Thiadiazoles are a class of heterocyclic compounds containing a five-membered ring with one sulfur and two nitrogen atoms. These compounds are considered bioisosteres of pyrimidines and exhibit a wide range of biological activities, making them valuable building blocks in medicinal chemistry research [, , , , , , , , , , , , , , , , , , , , , , , , , , , , ].
1-(1,3,4-Thiadiazol-2-yl)-4-(trifluoromethyl)piperidine is a synthetic compound characterized by its unique structural features, which include a trifluoromethyl group and a thiadiazole ring. This compound is notable for its potential applications in medicinal chemistry and material science. The molecular formula for this compound is C9H10F3N3O2S, with a molecular weight of 281.25 g/mol. It is identified by the CAS number 950603-35-7 and has various identifiers including the InChI Key PWQMNLMMMCREOV-UHFFFAOYSA-N and PubChem CID 33589561 .
The synthesis of 1-(1,3,4-Thiadiazol-2-yl)-4-(trifluoromethyl)piperidine typically involves multiple steps that integrate the formation of the thiadiazole ring with the piperidine structure. A common synthetic route includes:
The synthetic process may utilize solvents such as methanol or ethanol and often requires catalysts to enhance reaction efficiency. Industrial production may involve automated reactors to optimize yield and purity through techniques like recrystallization or chromatography .
This compound can undergo several types of chemical reactions:
Common reagents for these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to achieve desired transformations .
The mechanism of action for 1-(1,3,4-Thiadiazol-2-yl)-4-(trifluoromethyl)piperidine likely involves interactions with specific biological targets. The trifluoromethyl group enhances the compound's lipophilicity, aiding its ability to penetrate biological membranes and interact with enzymes or receptors involved in various disease processes. The stability provided by the thiadiazole ring may further facilitate these interactions, potentially leading to inhibition or modulation of target proteins .
1-(1,3,4-Thiadiazol-2-yl)-4-(trifluoromethyl)piperidine has several applications across various fields:
This compound's unique structure contributes to its diverse applications in scientific research, highlighting its importance in both academic and industrial settings.
This hybrid compound integrates two pharmacologically significant motifs: the piperidine ring and the 1,3,4-thiadiazole heterocycle, further optimized with a strategically positioned trifluoromethyl group. Representing contemporary medicinal chemistry's focus on molecular hybridization, this scaffold exemplifies rational design aimed at enhancing target affinity, metabolic stability, and pharmacokinetic profiles. Its structural complexity offers multiple vectors for chemical modification, making it a versatile template for generating pharmacologically active agents against diverse therapeutic targets. The scaffold's uniqueness lies in the synergistic combination of hydrogen-bonding domains, hydrophobic regions, and conformational constraints that collectively contribute to its potential as a privileged structure in drug discovery pipelines [3] [9].
Thiadiazole-piperidine hybrids constitute an emerging class of bioactive molecules with broad therapeutic potential. The piperidine moiety provides a rigid, nitrogen-containing alicyclic framework that enhances blood-brain barrier permeability and facilitates interactions with neurological targets, while the 1,3,4-thiadiazole ring contributes aromatic character, metabolic resistance, and hydrogen-bonding capabilities. This combination has yielded compounds with notable anticancer properties through tubulin polymerization inhibition and kinase modulation, as demonstrated by derivatives showing IC₅₀ values in the sub-micromolar range against breast (MCF-7) and lung (A549) carcinoma cell lines [9]. In antimicrobial applications, such hybrids disrupt bacterial cell wall synthesis and mycobacterial enoyl-ACP reductase (InhA), exhibiting potent activity against drug-resistant strains including Mycobacterium tuberculosis H37Rv [4] [8]. The central nervous system activity of these hybrids is particularly significant, where the piperidine-thiadiazole combination enhances GABAergic transmission, explaining the anticonvulsant efficacy observed in maximal electroshock seizure (MES) models with several derivatives showing >80% protection at 100 mg/kg doses [6]. Additional therapeutic applications span carbonic anhydrase inhibition (inspired by acetazolamide), antiviral activity, and anti-inflammatory effects, underpinned by the scaffold's ability to serve as a bioisostere for pyrimidine and pyridazine systems [3] [7].
Table 1: Therapeutic Applications of Thiadiazole-Piperidine Hybrids
Therapeutic Area | Molecular Target/Mechanism | Exemplary Activity | Reference |
---|---|---|---|
Anticancer | Tubulin polymerization inhibition | IC₅₀ = 0.28 μg/mL against MCF-7 | [9] |
Antimicrobial | Enoyl-ACP reductase (InhA) inhibition | MIC = 0.65 μmol/kg against M. tuberculosis | [8] |
Anticonvulsant | GABA_A receptor modulation | 80% protection in PTZ model at 100 mg/kg | [6] |
Carbonic Anhydrase Inhibition | CA IX/XII inhibition | Kᵢ = 23-79 nM against hCA IX | [3] |
The trifluoromethyl (-CF₃) group serves as a cornerstone in modern medicinal chemistry, with its strategic incorporation dramatically enhancing pharmacological profiles. This highly hydrophobic substituent significantly increases membrane permeability and bioavailability, as evidenced by logP increases of 0.5-1.0 unit compared to non-fluorinated analogs [7]. Its strong electron-withdrawing nature (Hammett constant σₘ = 0.43) induces profound electronic effects on adjacent rings, enhancing hydrogen-bond acceptor capacity and influencing molecular conformation through orthogonal dipole moments. This electronic perturbation is critical for target engagement, as demonstrated in thiadiazole derivatives where -CF₃ substitution improved tyrosinase inhibition (Kᵢ = 0.19 μM) by 6.9-fold compared to unsubstituted analogs [3]. The group's metabolic stability arises from the exceptional strength of C-F bonds (bond dissociation energy ~116 kcal/mol), which effectively blocks oxidative metabolism at benzylic positions and prolongs biological half-lives. Furthermore, -CF₃ serves as a conformational constraint due to its steric bulk (van der Waals volume ~38 ų), restricting rotation about the C-Ar bond and preferentially orienting the thiadiazole ring for optimal receptor binding. In 1,3,4-thiadiazole derivatives specifically, the 5-trifluoromethyl substitution pattern (as seen in the subject compound) creates a unique electronic environment that enhances copper coordination in metalloenzyme active sites and promotes π-stacking interactions with aromatic residues in hydrophobic binding pockets [3] [7] [9].
CAS No.: 94736-67-1
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5